Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride
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Overview
Description
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride is a synthetic organic compound with the molecular formula C18H28ClNO4 . This compound is characterized by its piperidine ring, which is substituted with a hydroxy group, a methylphenoxy group, and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: The hydroxy and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Esterification: The ethyl ester group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the phenoxy group.
Scientific Research Applications
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-[2-hydroxy-3-(3-methylphenoxy)propyl]piperidine-3-carboxylate: This compound has a similar structure but with a different position of the methyl group on the phenoxy ring.
Ethyl 1-[2-hydroxy-3-(4-methylphenoxy)propyl]piperidine-3-carboxylate: Another similar compound with the methyl group in the para position on the phenoxy ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent positions and resulting chemical properties.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-8-6-10-19(11-15)12-16(20)13-23-17-9-5-4-7-14(17)2;/h4-5,7,9,15-16,20H,3,6,8,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNCCSGGKTMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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